1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(2-bromopyridin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-16-12-15(6-7-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHWWUEKSYDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213273 | |
| Record name | Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707358-07-3 | |
| Record name | Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination
This method is widely used for the formation of C-N bonds between piperazine and bromopyridine derivatives. The reaction involves palladium catalysts, phosphine ligands, and a base in an aprotic solvent under inert atmosphere.
- Procedure :
- The bromopyridine derivative (e.g., 2-bromopyridin-4-yl) is reacted with N-benzylpiperazine or Boc-protected piperazine.
- A palladium catalyst such as Pd2(dba)3 and a ligand like xantphos are employed.
- A base such as cesium carbonate (Cs2CO3) is used.
- The reaction is typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at 70°C under argon for 5–12 hours.
- Yields : The coupling reactions generally furnish the desired piperazine derivatives in moderate to good yields (40–76%) after purification by column chromatography.
This method is exemplified in the synthesis of various pyridyl-substituted piperazines, including 1-benzyl-4-(2-bromopyridin-4-yl)piperazine analogs.
Nucleophilic Aromatic Substitution (SNAr)
In some cases, the nucleophilic substitution of halogenated pyridines with piperazine derivatives is employed.
- Procedure :
- Piperazine or N-substituted piperazine is reacted with 2-chloropyridine or 2-bromopyridine derivatives.
- The reaction is carried out in solvents like n-butanol or acetonitrile.
- Heating at elevated temperatures (e.g., 95–130°C) for several hours to days facilitates substitution.
- No additional base may be required due to the intrinsic nucleophilicity of piperazine and the electrophilicity of the halogenated pyridine.
- Notes : This method is less common for 2-bromopyridin-4-yl derivatives due to potential regioselectivity and reactivity issues but is useful for related analogs.
Reductive Amination for Benzylation of Piperazine
The benzyl group on the piperazine nitrogen is often introduced via reductive amination:
- Procedure :
- Boc-protected piperazine is reacted with benzaldehyde or substituted benzaldehydes.
- Sodium triacetoxyborohydride is used as a mild reducing agent.
- The reaction is conducted in an inert atmosphere in tetrahydrofuran (THF) or dichloromethane (DCM).
- After completion, the product is purified by column chromatography.
- Yield : Moderate yields (~42%) are typical for this step.
Deprotection and Purification
- Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane.
- Purification is achieved by column chromatography or recrystallization.
- Final compounds are characterized by NMR, HPLC, and mass spectrometry to confirm purity and structure.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzylation of Boc-piperazine | Benzaldehyde, NaBH(OAc)3 | THF or DCM | Room temp | ~5 hours | ~42 | Reductive amination |
| Buchwald-Hartwig amination | 2-Bromopyridine derivative, Pd2(dba)3, xantphos, Cs2CO3 | THF | 70°C | 5–12 hours | 40–76 | C-N bond formation |
| Boc deprotection | TFA/DCM | DCM | Room temp | 1–2 hours | Quantitative | Removal of Boc protecting group |
| Purification | Column chromatography | Various | Ambient | — | — | Ensures high purity |
Research Findings and Notes
- The Buchwald-Hartwig amination is the preferred method for synthesizing this compound due to its efficiency and moderate-to-good yields.
- The choice of ligand and base critically affects the reaction yield and selectivity.
- Reductive amination for benzylation is a mild and effective method but may require optimization for yield improvement.
- The use of Boc-protected piperazine intermediates facilitates selective functionalization and purification.
- Reaction conditions such as temperature, solvent, and reaction time are optimized to balance reactivity and product stability.
- The final compound is typically isolated as a pale yellow oily liquid or crystalline solid depending on purification.
Chemical Reactions Analysis
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: As mentioned in the preparation methods, cyclization reactions are crucial for the synthesis of this compound.
Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine features a piperazine ring substituted with a benzyl group and a bromopyridine moiety. The presence of the bromine atom contributes to its reactivity, making it suitable for various chemical modifications that enhance its biological activity.
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and protozoans. For instance, studies have shown that structural modifications can enhance activity against Mycobacterium tuberculosis and Trypanosoma species, which are responsible for diseases like tuberculosis and Chagas disease .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented. In particular, it has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a scaffold for developing new anticancer agents .
- Neurological Disorders : The piperazine structure is known for its ability to interact with neurotransmitter receptors, making this compound a candidate for research into treatments for neurological disorders such as depression and anxiety .
Biological Studies
This compound has been used to probe biological mechanisms due to its unique structural features:
- Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects .
Case Study 1: Antitubercular Activity
A notable study evaluated the activity of this compound against Mycobacterium tuberculosis. Results indicated that certain analogs achieved significantly higher activity compared to their parent compounds, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antiparasitic Screening
Another investigation focused on the antiparasitic properties of derivatives against Leishmania and Trypanosoma brucei. Specific substitutions on the pyridine ring were found to improve antiparasitic activity markedly. This suggests that this compound could serve as a scaffold for developing new antiparasitic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is not fully understood. compounds containing the piperazine moiety often interact with biological targets such as receptors and enzymes. The bromopyridinyl group may also play a role in the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural and Functional Comparisons
Piperazine Ring Modifications
The piperazine ring is a metabolic hotspot, often undergoing oxidation or deethylation . Compared to piperidine analogues, piperazine derivatives generally exhibit enhanced receptor binding. For example, in thiazolopyrimidine derivatives, replacing piperidine with piperazine improved hA2A adenosine receptor (hA2AAR) binding affinity by 10-fold (Ki = 594 nM for piperidine 1 vs. 58 nM for piperazine 3) . However, piperazine rings are more susceptible to metabolic degradation than morpholine or piperidine bioisosteres, which may reduce their in vivo efficacy .
Substituent Effects on Pharmacological Activity
- Bromopyridine Position: The 2-bromo substituent on the pyridine ring in the target compound contrasts with positional isomers like 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS: 954388-11-5) .
- Benzyl vs. Phenylpiperazines : Benzylpiperazines (e.g., BZP) generally exhibit psychostimulatory effects, while phenylpiperazines (e.g., mCPP) act as serotonin receptor agonists . The bromopyridine group in the target compound may confer unique receptor selectivity compared to phenyl or fluorophenyl substituents.
- Para-Substituents : In hA2AAR-targeting compounds, para-substituents like OCH₂CH₂OCH₃ or COOEt on benzyl groups reduced binding affinity, highlighting the sensitivity of the piperazine scaffold to substitution patterns .
Physicochemical Properties and Solubility
The absence of a spacer between the piperazine and the bromopyridine moiety in the target compound may reduce aqueous solubility compared to derivatives with ethylene or methylene spacers. For example, quinolone-piperazine hybrids with ethylene spacers exhibited solubility >80 μM at pH 2.0 and 6.5, whereas direct attachment of a phenylpiperazinyl group reduced solubility to <20 μM . The target compound’s calculated pKa (likely <3.8 due to direct pyridine attachment) further impacts ionization and bioavailability .
Metabolic Stability and Bioisosteric Replacements
Piperazine rings are prone to oxidative metabolism, as seen in studies where deethylation and N-oxide formation were observed . However, strategic substitutions (e.g., bromine in the pyridine ring) may slow metabolic degradation by steric hindrance or electronic effects.
Table 1. Comparative Analysis of Selected Piperazine Derivatives
Biological Activity
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related therapeutic applications.
Chemical Structure and Properties
This compound has a unique structure that combines a piperazine ring with a benzyl and bromopyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt bacterial cell walls is a proposed mechanism behind its antimicrobial effects.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It was found to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies have reported IC50 values in the low micromolar range against several cancer types, indicating promising anticancer potential .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to sterol biosynthesis in Leishmania species. Inhibitory assays revealed that it effectively blocks CYP51 and CYP5122A1, enzymes critical for the survival of these parasites, which could lead to new treatments for leishmaniasis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound interacts with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways essential for pathogen survival.
- Cellular Targeting : It may bind to cellular receptors or proteins, influencing signaling pathways that lead to cell death or growth inhibition.
- Reactive Intermediate Formation : The presence of the bromine atom and the nitro group can lead to the formation of reactive intermediates that interact with cellular macromolecules, causing damage or altering function.
Case Studies
Several case studies have demonstrated the biological efficacy of this compound:
- Study on Antimicrobial Activity : A recent investigation evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing significant inhibition compared to standard antibiotics .
- Anticancer Research : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in decreased viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .
- Leishmania Inhibition : A focused study on Leishmania donovani demonstrated that this compound inhibited parasite proliferation and altered sterol composition in the membranes, underscoring its potential as an antiparasitic drug .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages for this compound:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | CYP51, CYP5122A1 |
| 4-Bromo-2-(pyrrolidin-1-yl)nitrobenzene | Moderate | Low | None |
| N-(3,5-dimethylphenyl)-4-pyridin-piperazine | Low | High | CYP51 |
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution between 1-benzylpiperazine and 2-bromo-4-iodopyridine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .
- Catalysts : Palladium-based catalysts improve cross-coupling efficiency, especially for bromopyridine derivatives .
- Purification : Column chromatography or recrystallization ensures purity, validated by NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Q. How does the bromopyridine substituent influence the compound’s physicochemical properties?
The electron-withdrawing bromine atom increases electrophilicity at the pyridine ring, enhancing reactivity in substitution reactions. However, it reduces solubility in aqueous media, necessitating DMSO or ethanol as co-solvents in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between reported toxicity and bioactivity in piperazine derivatives?
- Case study : Beta-cyclodextrin-modified piperazines show reduced toxicity but diminished bioactivity due to steric hindrance .
- Approach : Balance modifications by introducing smaller functional groups (e.g., methyl or hydroxyethyl) to retain activity while mitigating toxicity .
- Validation : Compare IC values in cytotoxicity assays (e.g., MTT) and functional studies (e.g., receptor binding) .
Q. What strategies optimize the compound’s interaction with serotonin receptors (e.g., 5-HT)?
- Substituent positioning : The 2-bromo group on pyridine may sterically hinder receptor binding. Replace with smaller halogens (e.g., Cl) or electron-donating groups (e.g., OMe) to improve affinity .
- Conformational analysis : Molecular docking studies reveal that coplanar aryl-piperazine arrangements enhance 5-HT binding, while perpendicular orientations reduce activity .
Q. How do computational methods predict the protonation state of the piperazine ring in physiological conditions?
- pKa prediction : Tools like MoKa estimate protonation states (e.g., piperazine N1/N4 protonation at pH 7.4) to model membrane permeability and target engagement .
- Validation : Compare in silico results with experimental potentiometric titrations or NMR-based pH titrations .
Q. What role does the bromopyridine moiety play in antiplatelet activity, and how does it compare to nitro or amino derivatives?
- Mechanistic insight : The bromine atom stabilizes π-stacking interactions with platelet receptors, but nitro groups (e.g., in 3-nitropyridine analogs) show higher antiplatelet activity due to redox-sensitive signaling .
- Synthetic modification : Reduce nitro to amino groups for enhanced hydrogen-bonding potential, but monitor for increased cytotoxicity .
Methodological Considerations
Q. How to design experiments evaluating the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 40°C for 48 hours, then analyze degradation via LC-MS .
- Key findings : Piperazine rings are prone to hydrolysis under acidic conditions, while bromopyridine is stable up to 80°C .
Q. What in vitro assays are most suitable for assessing anticancer activity?
Q. How to address discrepancies in reported biological activities across structurally similar analogs?
- Meta-analysis : Compare datasets from independent studies (e.g., antiplatelet vs. serotonin receptor activity) to identify substituent-specific trends .
- Machine learning : Train QSAR models on public databases (e.g., ChEMBL) to predict activity cliffs and optimize R-group selections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
